N-Allylglycine is an amino acid derivative characterized by the presence of an allyl group attached to the nitrogen atom of glycine. Its chemical structure can be represented as with a molecular weight of approximately 75.09 g/mol. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and potential applications.
N-Allylglycine is classified as a non-proteinogenic amino acid, which means it is not incorporated into proteins during translation but can be utilized in synthetic pathways. It can be derived from glycine through various chemical reactions, primarily involving allyl halides or allylamines. This compound is part of a broader category of allyl derivatives that are explored for their reactivity and utility in organic synthesis.
The synthesis of N-Allylglycine has been approached through several methods, with varying degrees of efficiency and practicality.
The molecular structure of N-Allylglycine features a central carbon atom bonded to an amino group (), a carboxylic acid group (), and an allyl side chain ().
N-Allylglycine participates in various chemical reactions that leverage its functional groups:
The mechanism by which N-Allylglycine exerts its effects is primarily related to its role as a structural component in synthetic pathways rather than direct biological activity. In biochemical contexts, it may influence neurotransmitter synthesis or act as a precursor for more complex molecules.
N-Allylglycine has several scientific applications:
The pioneering industrial-scale synthesis of racemic allylglycine involves reacting chloroacetic acid with a large excess of allylamine (typically 200-300% stoichiometric excess) in aqueous solution. This method circumvents problematic side reactions—such as hydrolysis to glycolic acid or bis-alkylation to allyliminodiacetic acid—which dominate under stoichiometric conditions and reduce yields to <40% [1]. Critical process parameters include:
Table 1: Optimization Parameters for Aqueous Synthesis
Variable | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Allylamine stoichiometry | 100% excess | 200-300% excess | 40% → 85% |
Reaction temperature | 60°C | 25-40°C | Prevents decomposition |
Workup method | Direct crystallization | Allylamine distillation | Purity >95% |
This single-step approach eliminates traditional hydrolysis steps required in ester/amide routes, enabling cost-effective commercial production [1].
Enantiopure allylglycines are accessible through chiral auxiliary-mediated alkylation. A notable approach uses pseudoephedrine glycinamide to generate (S)-N-allylglycine derivatives with >98% ee via diastereoselective enolate alkylation [5] [6]. Alternative enzymatic resolutions exploit differential reaction kinetics:
Critical to pharmaceutical applications, these methods deliver optically active building blocks for constrained peptides like thrombin inhibitors featuring cyclopropyl-allylglycine motifs [10].
The (5R,6S)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one template enables predictable diastereofacial control during alkylation. Key stereochemical outcomes:
Table 2: Optimized Alkylation Conditions with Chiral Morpholinone
Electrophile | Temperature | Reaction Time | Product Diastereoselectivity | Yield |
---|---|---|---|---|
Allyl iodide | -78°C | 1 hour | >99:1 dr | 90% |
Methallyl bromide | -78°C | 2 hours | 98:2 dr | 85% |
Crotyl iodide | -78°C | 1.5 hours | >99:1 dr | 92% |
Auxiliary removal employs dissolving metal reduction (Li/NH₃) or hydrogenolysis, delivering Boc-protected (R)-allylglycine (>96% ee) for natural product synthesis like cylindrospermopsin alkaloids [7] [10].
N-Allylglycine derivatives serve as ideal olefin partners in ruthenium-catalyzed cross-metathesis (CM). Grubbs 2nd generation catalyst ([Ru]-I) facilitates efficient couplings:
BocNH-CH(R)-CH₂-CH=CH₂ + R'-CH=CH₂ → BocNH-CH(R)-CH₂-CH=CH-R'
Key process advantages:
Table 3: Cross-Metathesis Applications in Medicinal Chemistry
Allylglycine Derivative | Olefin Partner | Catalyst | Product Application | Yield |
---|---|---|---|---|
Fmoc-allylglycine-OH | Dodec-1-ene | Grubbs II | Lipidic amino acid mimics | 74% |
Boc-allylglycine-OAll | C-Glycosyl heptenitol | Grubbs II | Glycosylated serine mimetics | 70% |
Bis-allylglycine peptide | - (intramolecular) | Hoveyda-Grubbs | Stapled Smac mimetics | 65-82% |
Stapled peptides exhibit enhanced α-helicity, protease resistance, and target selectivity—demonstrated in DPP-IV inhibitors and matrix metalloproteinase modulators [10].
Pfizer's enzymatic platform achieves single-step deracemization of allylglycine precursors via transaminase-mediated dynamic kinetic resolution (DKR):
This biocatalytic process bypasses traditional auxiliary-based routes, delivering (2R,4R)-configured amines in >90% assay yield. Scale-up demonstrates viability for multi-kilogram production of IRAK4 inhibitors like PF-06650833 [5] [9].
Table 4: Key DKR Process Parameters
Parameter | Condition | Impact on Efficiency |
---|---|---|
Temperature | 30-35°C | Optimizes enzyme kinetics |
Isopropylamine loading | 1.5 equiv | Drives equilibrium transamination |
t-BuOOLi additive | 0.5 equiv | Suppresses enolization side reactions |
Reaction time | 18-24 hours | >98% conversion |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0